L-Anserine nitrate
Overview
Description
L-Anserine nitrate salt is a dipeptide composed of beta-alanine and 3-methyl-L-histidine. It is naturally found in animal tissues, particularly in skeletal muscles and the brain. This compound is known for its antioxidant properties and its ability to scavenge hydroxyl radicals. It also inhibits nonenzymatic protein glycation induced by reducing sugars .
Mechanism of Action
Target of Action
L-Anserine nitrate primarily targets xanthine oxidase (XO) and urate transporter 1 (URAT1) . XO is an enzyme that plays a crucial role in the production of uric acid in the liver, while URAT1 is a renal tubular transporter that mediates urinary excretion .
Mode of Action
This compound interacts with its targets by inhibiting their activities. It has been found to markedly inhibit the activity of XO, thereby reducing the production of uric acid .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the urate metabolic pathway . By inhibiting XO, this compound reduces the enzymatic production of uric acid in the liver. Additionally, by potentially inhibiting URAT1, it may also affect the balance of urinary excretion of uric acid .
Pharmacokinetics
Its ability to inhibit xo and potentially urat1 suggests that it can be absorbed and distributed to the liver and kidneys, where these targets are located .
Result of Action
The primary molecular effect of this compound’s action is the reduction of uric acid levels. By inhibiting XO, it reduces the production of uric acid in the liver. Additionally, by potentially inhibiting URAT1, it may increase the excretion of uric acid, further contributing to the lowering of serum uric acid levels .
Biochemical Analysis
Biochemical Properties
L-Anserine nitrate plays a significant role in biochemical reactions due to its antioxidant capabilities. It interacts with various enzymes, proteins, and other biomolecules. For instance, it inhibits nonenzymatic protein glycation induced by aldose and ketose reducing sugars . Additionally, this compound has been shown to inhibit xanthine oxidase activity, which is crucial in the production of uric acid . This inhibition helps in reducing oxidative stress and preventing the formation of advanced glycation end-products (AGEs).
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been reported to have anti-inflammatory and anti-fatigue effects, which are mediated through its antioxidant properties . In cellular models, this compound has been shown to inhibit the uptake of urate by URAT1 transporters, thereby reducing uric acid levels . This compound also affects the expression of heat shock proteins, which play a role in cellular stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific enzymes and transporters. It inhibits xanthine oxidase, reducing the production of uric acid . Additionally, this compound interacts with URAT1 transporters, inhibiting the uptake of urate and promoting its excretion . These interactions help in reducing oxidative stress and inflammation, contributing to its therapeutic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under specific storage conditions, such as -20°C for up to one month and -80°C for up to six months . Long-term studies have shown that this compound maintains its antioxidant properties and continues to inhibit xanthine oxidase activity over extended periods . Its effectiveness may decrease if not stored properly.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to alleviate symptoms of hyperuricemia and reduce inflammation . Higher doses have demonstrated more pronounced effects, including significant reductions in uric acid levels and improved antioxidant capacity . Extremely high doses may lead to adverse effects, such as toxicity and disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to antioxidant defense and uric acid metabolism. It interacts with enzymes such as xanthine oxidase and URAT1 transporters, influencing the production and excretion of uric acid . Additionally, this compound affects the levels of various metabolites, contributing to its overall biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It interacts with URAT1 transporters, which play a crucial role in its cellular uptake and distribution . This interaction helps in localizing the compound to specific tissues where it exerts its antioxidant and anti-inflammatory effects .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. It has been observed to accumulate in the cytoplasm and mitochondria, where it interacts with various enzymes and proteins involved in oxidative stress responses . This subcellular localization is essential for its function as an antioxidant and its role in reducing oxidative damage.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Anserine can be crystallized from aqueous ethanol. It is hygroscopic and is best stored as the nitrate salt. The purification process involves shaking the nitrate salt with Dowex 3 (x4 free base) and washing with water. The filtrate is then evaporated, and water is removed by three distillations with 10 mL of propan-2-ol. The crystals are dissolved in methanol, and water is added dropwise until one phase is obtained. The solution is then cooled, and the crystals are dried at 60°C over phosphorus pentoxide in a vacuum .
Industrial Production Methods: The industrial production of L-Anserine nitrate salt typically involves large-scale crystallization and purification processes similar to the laboratory methods but scaled up to meet industrial demands. The use of automated systems for crystallization, filtration, and drying ensures consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: L-Anserine nitrate salt undergoes various chemical reactions, including:
Oxidation: It acts as a potent antioxidant, scavenging hydroxyl radicals.
Reduction: It inhibits nonenzymatic protein glycation induced by aldose and ketose reducing sugars.
Substitution: It can form complexes with metal ions, which may alter its chemical properties.
Common Reagents and Conditions:
Oxidation: Involves the presence of hydroxyl radicals.
Reduction: Involves reducing sugars like aldose and ketose.
Substitution: Involves metal ions and appropriate solvents.
Major Products Formed:
Oxidation: The primary product is the oxidized form of L-Anserine.
Reduction: The primary product is the reduced form of the glycated protein.
Substitution: The primary products are metal ion complexes of L-Anserine.
Scientific Research Applications
L-Anserine nitrate salt has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide function and metabolism.
Biology: Investigated for its role in muscle metabolism and antioxidant mechanisms.
Medicine: Studied for its potential protective actions under diabetic conditions and its ability to lower serum urate levels.
Industry: Used in the formulation of supplements due to its antioxidant properties .
Comparison with Similar Compounds
L-Carnosine: Another dipeptide composed of beta-alanine and L-histidine, known for its antioxidant and anti-glycation properties.
3-Methyl-L-histidine: A derivative of histidine with similar antioxidant properties.
Beta-Alanine: A precursor to dipeptides like L-Anserine and L-Carnosine.
Uniqueness of L-Anserine Nitrate Salt: this compound salt is unique due to its specific composition of beta-alanine and 3-methyl-L-histidine, which imparts distinct antioxidant and anti-glycation properties. It is less potent than L-Carnosine in inhibiting protein-protein crosslinking but has a significant role in muscle metabolism and antioxidant mechanisms .
Properties
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(3-methylimidazol-4-yl)propanoic acid;nitric acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O3.HNO3/c1-14-6-12-5-7(14)4-8(10(16)17)13-9(15)2-3-11;2-1(3)4/h5-6,8H,2-4,11H2,1H3,(H,13,15)(H,16,17);(H,2,3,4)/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWOKAYJAHHSNY-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1CC(C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1C[C@@H](C(=O)O)NC(=O)CCN.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30862239 | |
Record name | Anserine nitrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10030-52-1, 5937-77-9 | |
Record name | L-Histidine, β-alanyl-3-methyl-, nitrate (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10030-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Anserine nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010030521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anserine nitrate (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30862239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-anserine nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.060 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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